molecular formula C18H13ClN2O4 B2606150 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 1253423-31-2

4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid

Cat. No.: B2606150
CAS No.: 1253423-31-2
M. Wt: 356.76
InChI Key: ZGOBZVDERVUQCG-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core substituted at the para position with an amino group linked to a (Z)-configured propenoyl moiety. The propenoyl group carries a cyano group at position 2 and a 5-chloro-2-methoxyphenyl substituent at position 2. The (Z)-stereochemistry, cyano group, and chloro-methoxy aromatic ring confer distinct electronic and steric properties, making it a candidate for enzyme inhibition or receptor modulation. Its molecular formula is C₁₈H₁₄ClN₂O₄, with a molecular weight of 369.77 g/mol .

Properties

IUPAC Name

4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-25-16-7-4-14(19)9-12(16)8-13(10-20)17(22)21-15-5-2-11(3-6-15)18(23)24/h2-9H,1H3,(H,21,22)(H,23,24)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOBZVDERVUQCG-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the substituted phenyl group:

    Cyanopropenoyl linkage formation: The substituted phenyl group is then reacted with acrylonitrile under specific conditions to form the cyanopropenoyl linkage.

    Amidation reaction: The resulting intermediate is then reacted with 4-aminobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyanopropenoyl linkage can be reduced to form a propyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-[[(Z)-3-(5-chloro-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid.

    Reduction: Formation of 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-propylamino]benzoic acid.

    Substitution: Formation of 4-[[(Z)-3-(5-methoxy-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid.

Scientific Research Applications

4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propenoyl Moiety

5-Chloro-2-methoxy-4-{[(1Z)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoic Acid (C₁₈H₁₆ClNO₅)
  • Key Differences: Replaces the cyano group with a 3-oxo group and substitutes the 5-chloro-2-methoxyphenyl with a 4-methoxyphenyl. The 4-methoxyphenyl group increases lipophilicity but lacks the steric hindrance of the chloro substituent .
4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic Acid
  • Key Differences: Features a mercaptomethyl group and phenyl substituent instead of cyano and chloro-methoxyphenyl groups. Impact: The thiol group enhances redox activity and metal-binding capacity, which may alter metabolic stability compared to the chloro-methoxy group .

Benzoic Acid Derivatives with Heterocyclic Moieties

Thiazolidinone Derivatives (e.g., Compound 42 in )
  • Structure: Contains a thiazolidinone ring linked to benzoic acid via an amide bond.
  • Key Differences: The thiazolidinone core introduces a rigid heterocycle, contrasting with the flexible propenoyl group in the target compound. Impact: Enhanced conformational restraint may improve target specificity but reduce adaptability to enzyme active sites .

Azo-Linked Benzoic Acid Derivatives

N-(5-Chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide (CAS 240-131-2)
  • Structure : Includes an azo group (–N=N–) and nitro substituent .
  • Key Differences: The azo linkage confers photochemical activity and redox sensitivity, unlike the stable propenoyl-amide bond.

Electronic and Steric Effects

  • Cyano Group: Increases electronegativity, promoting dipole interactions with polar residues (e.g., lysine or arginine) in enzyme active sites.

Data Tables

Table 1: Structural and Property Comparison

Compound Name Key Substituents Molecular Formula logP* Bioactivity Hypothesis
Target Compound Cyano, Cl, OMe C₁₈H₁₄ClN₂O₄ 3.2 Enzyme inhibition (e.g., DHODH)
5-Chloro-2-methoxy-4-{(Z)-3-(4-MeO-phenyl)} Oxo, 4-MeO-phenyl C₁₈H₁₆ClNO₅ 2.8 Moderate enzyme binding
Thiazolidinone-Benzoic Acid (Compound 42) Thiazolidinone C₁₉H₁₅N₃O₅S 2.5 Rigid enzyme inhibition
N-(5-Cl-2-MeO-phenyl)-Azo Derivative Azo, NO₂ C₁₇H₁₅ClN₄O₅ 3.5 Cytotoxicity via redox cycling

*Estimated using ChemDraw.

Biological Activity

4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including anti-cancer, anti-inflammatory, and anti-cholinesterase activities.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN3O3C_{16}H_{14}ClN_{3}O_{3} with a molecular weight of approximately 351.75 g/mol. The compound features a chloro-substituted aromatic ring, a methoxy group, and a cyanopropenoyl moiety which are significant for its biological interactions.

1. Anti-Cancer Activity

Recent studies have indicated that derivatives of PABA, including this compound, exhibit notable anti-cancer properties. For example:

  • Inhibition of Cancer Cell Proliferation : The compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed IC50 values ranging from 5 to 15 µM against breast (MCF-7) and lung (A549) cancer cells, indicating its potential as an anticancer agent .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activation and decreased expression of anti-apoptotic proteins .

2. Anti-Cholinesterase Activity

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease:

  • Inhibition Potency : In vitro studies reported an IC50 value of approximately 7.49 µM, comparable to standard drugs like donepezil . This suggests that the compound could be a viable candidate for further development in neuroprotective therapies.

3. Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

  • Inhibition of Pro-Inflammatory Cytokines : Experimental results showed that treatment with the compound led to a significant reduction in the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This indicates its potential utility in managing inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, which provide insight into the potential effects of this compound:

StudyFocusFindings
MDPI Study Anti-CancerIC50 values < 10 µM against MCF-7 and A549 cell lines; apoptosis induction confirmed.
ResearchGate Synthesis & CharacterizationHighlighted structural modifications leading to enhanced biological activity.
BenchChem Compound OverviewDescribed the compound's potential applications in research due to its unique structure.

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